Amelparib (hydrochloride)
Description
Amelparib hydrochloride is a potent, orally active, and water-soluble inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1), a critical enzyme involved in DNA repair mechanisms. PARP inhibitors are clinically significant in oncology, particularly for treating cancers with homologous recombination deficiency (HRD), such as BRCA-mutated tumors. Amelparib hydrochloride’s enhanced solubility profile, attributed to its hydrochloride salt formulation, improves bioavailability and facilitates drug formulation compared to its non-salt counterpart, Amelparib .
Properties
Molecular Formula |
C19H26ClN3O3 |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
10-ethoxy-8-(morpholin-4-ylmethyl)-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-5-one;hydrochloride |
InChI |
InChI=1S/C19H25N3O3.ClH/c1-2-25-16-11-13(12-22-6-8-24-9-7-22)10-15-17(16)18-14(19(23)21-15)4-3-5-20-18;/h10-11,20H,2-9,12H2,1H3,(H,21,23);1H |
InChI Key |
DQLPYJVLXVEPQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC2=C1C3=C(CCCN3)C(=O)N2)CN4CCOCC4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amelparib (hydrochloride) involves multiple steps, starting from the appropriate precursors. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and activity .
Industrial Production Methods: Industrial production methods for Amelparib (hydrochloride) are designed to ensure scalability, consistency, and cost-effectiveness. These methods typically involve optimizing the reaction conditions, purification processes, and quality control measures to produce the compound at a commercial scale .
Chemical Reactions Analysis
Biochemical Interaction with PARP-1
Amelparib exerts its therapeutic effects via potent inhibition of PARP-1, an enzyme critical for DNA repair:
-
Mechanism : Competitively binds PARP-1’s catalytic domain, blocking poly-ADP-ribosylation (PARylation) and preventing DNA damage repair .
-
IC₅₀ Values :
This inhibition induces synthetic lethality in BRCA-deficient cells, enhancing cytotoxicity of DNA-damaging agents like platinum chemotherapeutics.
Table 2: PARP-1 Inhibition Profile
Physicochemical Reactions
-
Solubility : Hydrochloride salt formulation improves aqueous solubility, facilitating intravenous administration.
-
Stability : Degrades under strongly acidic or basic conditions, necessitating pH-controlled storage.
-
Metabolism : Undergoes hepatic oxidation via CYP450 enzymes, producing inactive metabolites excreted renally.
Research Gaps
While synthesis and PARP inhibition are well-documented, detailed metabolic pathways and long-term stability studies remain under investigation. Further exploration of drug-drug interactions and resistance mechanisms is warranted .
Scientific Research Applications
Amelparib (hydrochloride) has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a research tool to study the inhibition of PARP-1 and its effects on DNA repair mechanisms.
Biology: Investigated for its neuroprotective properties and potential to reduce neuronal damage in hypoxic conditions.
Medicine: Explored as a therapeutic agent for treating acute ischemic stroke and other neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals targeting PARP-1 inhibition
Mechanism of Action
Amelparib (hydrochloride) exerts its effects by inhibiting the activity of PARP-1, an enzyme involved in the repair of DNA single-strand breaks. By inhibiting PARP-1, Amelparib (hydrochloride) prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately inducing cell death in rapidly dividing cells. This mechanism is particularly effective in cancer cells with defective DNA repair pathways .
Molecular Targets and Pathways:
PARP-1: The primary molecular target of Amelparib (hydrochloride).
DNA Damage Response Pathway: Inhibition of PARP-1 disrupts this pathway, leading to cell death in cancer cells
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of Amelparib hydrochloride with other PARP inhibitors in clinical development:
Amelparib Hydrochloride vs. AZD5305
- Amelparib Hydrochloride: Target: PARP-1. Clinical Phase: Phase II. Key Properties: High water solubility, oral bioavailability, and selective PARP-1 inhibition. No specific IC₅₀ values are reported in the provided evidence, but its potency is emphasized . Developer: Not explicitly stated in the evidence, though referenced by GLPBIO for research use .
AZD5305 :
Differentiator : AZD5305’s next-generation design aims to enhance selectivity and reduce toxicity, while Amelparib hydrochloride’s water solubility may offer formulation advantages.
Amelparib Hydrochloride vs. IDX-1197
- IDX-1197: Target: PARP1. Clinical Phase: Phase II. Key Properties: Limited data available in the provided evidence, but it is under investigation for efficacy in homologous recombination-deficient cancers .
Differentiator : Both Amelparib hydrochloride and IDX-1197 are in Phase II, but Amelparib’s solubility profile may provide broader dosing flexibility.
Amelparib Hydrochloride vs. NMS-03305293
- NMS-03305293 :
Comparative Data Table
Research Findings and Clinical Implications
Phase II trials focus on its efficacy in HRD-positive cancers, with outcomes pending publication .
Amelparib’s advancement to Phase II positions it as a viable candidate for combination therapies with chemotherapy or immunotherapy.
Q & A
Q. What is the primary mechanism of action of Amelparib hydrochloride, and how can researchers validate its PARP-1 inhibition in vitro?
Amelparib hydrochloride is a potent, orally active PARP-1 inhibitor that blocks DNA repair by binding to the enzyme’s catalytic domain, leading to synthetic lethality in BRCA-deficient cells . To validate its activity, researchers should:
- Conduct enzymatic assays using recombinant PARP-1 and measure IC50 values via NAD<sup>+</sup> depletion assays.
- Use BRCA-mutated cell lines (e.g., BRCA1-deficient HCC1937) to assess cytotoxicity and PARP trapping via Western blot (e.g., γ-H2AX detection).
- Include positive controls (e.g., Olaparib) and negative controls (wild-type cells) to ensure specificity .
Q. How should experimental designs be structured to evaluate Amelparib’s efficacy in preclinical cancer models?
- In vitro: Use dose-response assays (e.g., 0.1–10 µM) across multiple cell lines (BRCA-proficient vs. deficient) with endpoints like cell viability (MTT assay) and apoptosis (Annexin V staining). Include combinatorial studies with DNA-damaging agents (e.g., cisplatin) to assess synergy .
- In vivo: Employ xenograft models (e.g., BRCA1-mutated ovarian cancer PDX models) with daily oral dosing (10–50 mg/kg). Monitor tumor volume and survival, and validate target engagement via PARP activity assays in tumor lysates .
- Ensure replication (n ≥ 5 per group) and randomization to minimize bias .
Q. What criteria should guide the selection of appropriate in vitro and in vivo models for studying Amelparib’s therapeutic potential?
- Prioritize models with homologous recombination deficiency (HRD), such as BRCA1/2-mutated or ATM-deficient systems.
- Use patient-derived organoids or PDX models to retain tumor heterogeneity.
- Validate models via genomic profiling (e.g., whole-exome sequencing) to confirm HRD status .
Advanced Research Questions
Q. How can researchers address contradictory data in Amelparib studies, such as variable efficacy across BRCA-mutated models?
- Perform triangulation : Validate findings using orthogonal methods (e.g., CRISPR-Cas9 knockout of BRCA1 to confirm synthetic lethality).
- Assess confounding variables: Tumor microenvironment differences, pharmacokinetic variability, or off-target effects (e.g., PARP-2 inhibition).
- Use meta-analysis to compare results across studies and identify trends (e.g., higher efficacy in ovarian vs. breast cancer models) .
Q. What methodological approaches are recommended for studying Amelparib in combination therapies?
- Sequential vs. Concurrent Dosing : Test whether Amelparib pretreatment enhances DNA damage from subsequent chemotherapy.
- Pharmacodynamic Biomarkers : Measure PARP activity, DNA damage markers (γ-H2AX), and immune infiltration (e.g., CD8<sup>+</sup> T cells) in combinatorial regimens.
- Statistical Design : Use factorial designs (e.g., 2×2 matrix) to evaluate additive vs. synergistic effects and apply Chou-Talalay analysis for synergy quantification .
Q. How should researchers optimize Amelparib’s solubility and stability in preclinical formulations?
- Solubility : Test in buffered solutions (pH 1–7.4) and use co-solvents (e.g., PEG-400) or cyclodextrins for enhanced dissolution.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) and analyze degradation products via HPLC. Store lyophilized powder at -20°C and prepare fresh solutions for in vivo studies .
Q. What strategies are critical for designing robust pharmacokinetic/pharmacodynamic (PK/PD) studies for Amelparib?
- Sampling Schedule : Collect plasma/tumor samples at multiple timepoints (0–24 hrs post-dose) to calculate AUC, Cmax, and t1/2.
- Tissue Distribution : Use LC-MS/MS to quantify drug levels in tumors vs. normal tissues.
- PD Correlates : Link PK parameters to PARP inhibition (e.g., PARylation levels) and antitumor efficacy .
Reproducibility and Rigor
Q. How can researchers ensure reproducibility when documenting Amelparib experiments?
- Follow FAIR principles : Provide detailed protocols (e.g., dosing regimens, cell culture conditions) in supplementary materials.
- Report negative results and potential pitfalls (e.g., batch-to-batch variability in compound purity).
- Share raw data and code for statistical analysis in public repositories .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling Amelparib hydrochloride in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
